molecular formula C15H13FN2O B7488357 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol

2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol

Cat. No.: B7488357
M. Wt: 256.27 g/mol
InChI Key: WEMFTUGSUUZVPV-UHFFFAOYSA-N
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Description

2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is an organic compound that features a benzimidazole ring attached to a fluorophenyl group via an ethanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Linking via Ethanol: The final step involves the formation of the ethanol linker, which can be achieved through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetone or 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the fluorophenyl group can enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzimidazolyl)-1-phenylethanol: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    2-(1-Benzimidazolyl)-1-(4-fluorophenyl)ethanol: The fluorine atom is positioned differently, which can influence its chemical reactivity and interactions.

Uniqueness

2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(2-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)15(19)9-18-10-17-13-7-3-4-8-14(13)18/h1-8,10,15,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMFTUGSUUZVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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